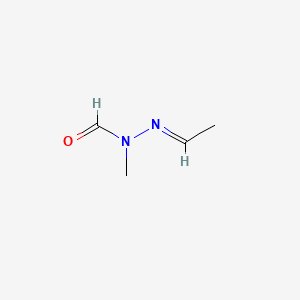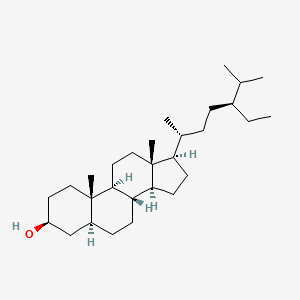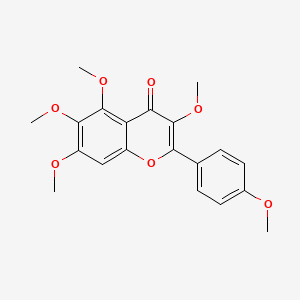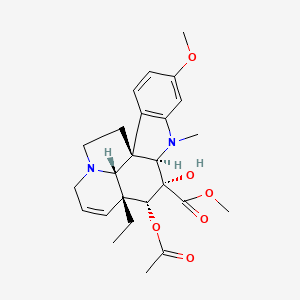
Viomycinsulfat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Viomycin sulfate is a tuberactinomycin antibiotic derived from the actinomycete Streptomyces puniceus. It was historically used to treat Mycobacterium tuberculosis until it was replaced by the less toxic capreomycin . Viomycin sulfate binds RNA in bacterial ribosomes and inhibits protein synthesis, making it an essential component in the drug cocktail used to fight infections of Mycobacterium tuberculosis .
Vorbereitungsmethoden
Viomycin sulfate is produced by the actinomycete Streptomyces puniceus. The biosynthesis involves a nonribosomal peptide synthetase (NRPS) pathway, which includes the condensation and cyclization of amino acids such as L-2,3-diaminopropionate and L-serine . The industrial production of viomycin sulfate involves fermentation processes using Streptomyces cultures, followed by extraction and purification steps to isolate the antibiotic .
Analyse Chemischer Reaktionen
Viomycin sulfate undergoes various chemical reactions, including coordination with metal ions such as copper (II). The Cu (II)-viomycin complex exhibits significant reactivity, particularly in the degradation of DNA and modulation of ribozyme activity . Common reagents used in these reactions include hydrogen peroxide and transition metal ions . The major products formed from these reactions are typically DNA fragments and modified ribozymes .
Wissenschaftliche Forschungsanwendungen
Viomycin sulfate has a wide range of scientific research applications. In chemistry, it is studied for its coordination properties with metal ions and its impact on DNA degradation . In biology, it is used to investigate ribozyme activity and RNA binding . In medicine, viomycin sulfate is a crucial component in the treatment of multidrug-resistant tuberculosis . Additionally, it has industrial applications in the production of antibiotics and other pharmaceutical compounds .
Wirkmechanismus
Viomycin sulfate exerts its effects by binding to a site on the ribosome at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit . This binding stabilizes the tRNA in the A site in the pretranslocation state, inhibiting protein synthesis . The molecular targets involved include the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA .
Vergleich Mit ähnlichen Verbindungen
Viomycin sulfate is part of the tuberactinomycin family, which includes other antibiotics such as capreomycin . Compared to capreomycin, viomycin sulfate is less toxic but has similar mechanisms of action and targets . Other similar compounds include streptomycin and kanamycin, which also target bacterial ribosomes and inhibit protein synthesis . viomycin sulfate is unique in its specific binding sites and its ability to modulate ribozyme activity .
Eigenschaften
CAS-Nummer |
24356-69-2 |
|---|---|
Molekularformel |
C25H45N13O14S |
Molekulargewicht |
783.8 g/mol |
IUPAC-Name |
(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid |
InChI |
InChI=1S/C25H43N13O10.H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);(H2,1,2,3,4)/b13-7-;/t10-,11+,12-,14-,15-,17-,18-;/m0./s1 |
InChI-Schlüssel |
AQONYROJHRNYQQ-QMAPKBLTSA-N |
Isomerische SMILES |
C1[C@@H](NC(=N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O |
Kanonische SMILES |
C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B10753363.png)






![(3S,10S,13R,17R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753410.png)

![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753418.png)




